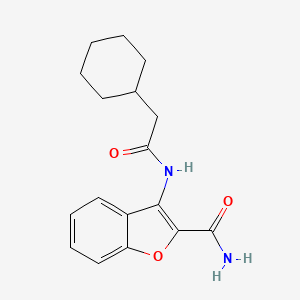

3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran derivatives involves a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The benzofuran core is present in many biologically active natural products . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The synthesis of benzofuran derivatives involves a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Physical And Chemical Properties Analysis

The molecular weight of “3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide” is 300.358.Scientific Research Applications

Novel Cyclohexene and Benzamide Derivatives from Marine-Associated Streptomyces

Researchers isolated compounds related to 3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide from marine actinomycete Streptomyces sp. ZZ502. These compounds were studied for potential activity against glioma cells, methicillin-resistant Staphylococcus aureus, Escherichia coli, and Candida albicans (Zhang et al., 2018).

Benzofuranones as β-Lactamase Substrates

Benzofuran-2-carboxamide derivatives, similar to this compound, have been synthesized as potential β-lactamase substrates and/or inhibitors. These compounds were evaluated for their stability and reactivity, providing insights into their potential application in antibiotic activity (Adediran et al., 2001).

Synthesis and Biological Evaluation of Benzofuran Carboxamide Derivatives

A series of new benzofuran carboxamide derivatives were synthesized, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These were evaluated for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities (Lavanya et al., 2017).

Microwave-Assisted Synthesis of Benzofuran-2-Carboxamide Derivatives

The synthesis of benzofuran-2-carboxamides of biological and medicinal significance was achieved via a microwave-assisted one-pot parallel approach. The synthesized compounds showed promising in vivo anti-inflammatory, analgesic, and antipyretic activities (Xie et al., 2014).

Antiproliferative Potency of Novel Benzofuran-2-Carboxamides on Tumour Cell Lines

Novel heterocyclic derivatives of benzofuran-2-carboxamides were synthesized and evaluated for their antiproliferative effects on tumor cell lines. Compounds exhibited selective concentration-dependent effects, with some inducing apoptosis in specific cell lines (Hranjec et al., 2013).

Future Directions

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

properties

IUPAC Name |

3-[(2-cyclohexylacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c18-17(21)16-15(12-8-4-5-9-13(12)22-16)19-14(20)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWXBOMFGWGBEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)

![N~1~-(3,4-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2390856.png)

![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)

![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)

![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2390867.png)